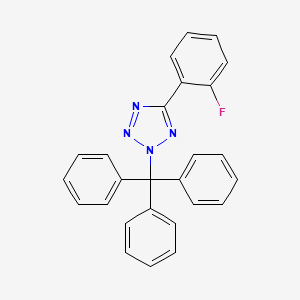
5-(2-Fluorophenyl)-2-(triphenylmethyl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Trityl-5-(2-fluorophenyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the trityl group and the fluorophenyl group in this compound makes it unique and potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Trityl-5-(2-fluorophenyl)-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be formed by the reaction of an azide with a nitrile. In this case, 2-fluorobenzonitrile can be reacted with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) to form 5-(2-fluorophenyl)-1H-tetrazole.
Introduction of the Trityl Group: The trityl group can be introduced by reacting the 5-(2-fluorophenyl)-1H-tetrazole with trityl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
The industrial production of N-Trityl-5-(2-fluorophenyl)-1H-tetrazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Trityl-5-(2-fluorophenyl)-1H-tetrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The trityl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The tetrazole ring can participate in oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the trityl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides and bases can be used for substitution reactions.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can be employed for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various trityl-substituted derivatives, while hydrolysis can result in the formation of 5-(2-fluorophenyl)-1H-tetrazole.
Scientific Research Applications
N-Trityl-5-(2-fluorophenyl)-1H-tetrazole has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential ligand for binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Trityl-5-(2-fluorophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The trityl group can enhance the compound’s stability and binding affinity to its targets. The fluorophenyl group can contribute to the compound’s lipophilicity and ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
5-(2-Fluorophenyl)-1H-tetrazole: Lacks the trityl group, making it less stable and less lipophilic.
N-Trityl-5-phenyl-1H-tetrazole: Similar structure but without the fluorine atom, which can affect its biological activity and properties.
Uniqueness
N-Trityl-5-(2-fluorophenyl)-1H-tetrazole is unique due to the presence of both the trityl and fluorophenyl groups. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H19FN4 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-2-trityltetrazole |
InChI |
InChI=1S/C26H19FN4/c27-24-19-11-10-18-23(24)25-28-30-31(29-25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H |
InChI Key |
BTNJGMDCVUQCBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


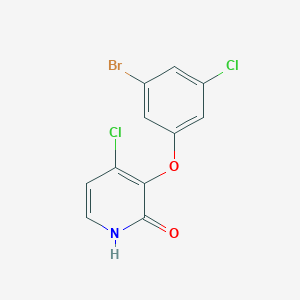
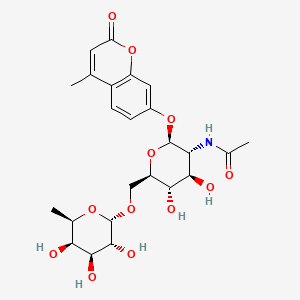
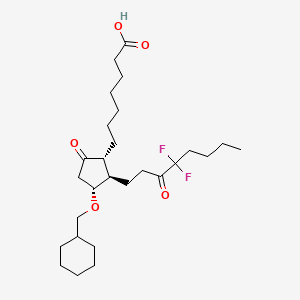
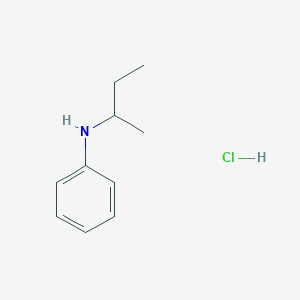
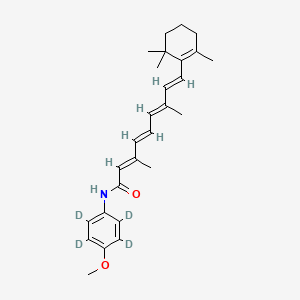

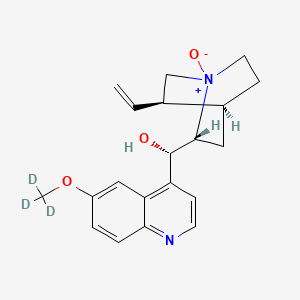
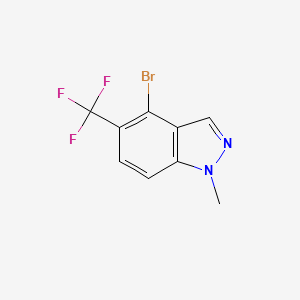
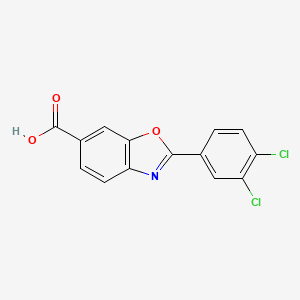
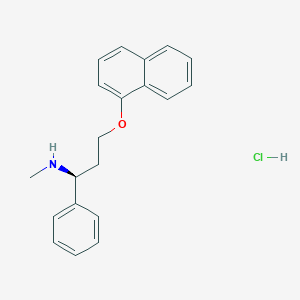
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13844182.png)


![1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B13844194.png)
